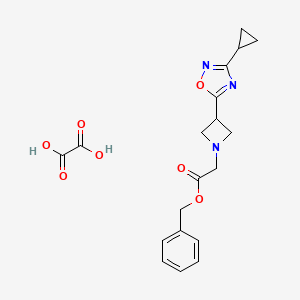

Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazole is a five-membered heterocyclic ring that contains one oxygen atom and two nitrogen atoms . It’s a common pharmacophore, meaning it’s a part of many biologically active compounds . Compounds containing a 1,3,4-oxadiazole unit can exhibit a wide range of biological activities, such as anticancer, antiparasitic, antifungal, antibacterial, antidepressant, anti-tubercular, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole-based drugs often involves structural modifications to ensure high cytotoxicity towards malignant cells . These modifications have shown promising results when combined with oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .Molecular Structure Analysis

Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these, the 1,3,4-oxadiazole isomer is of the greatest interest .Applications De Recherche Scientifique

Efficient Scale-Up Synthesis

- Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate has been involved in the efficient scale-up synthesis of potent and selective isoxazole-containing receptor agonists like BMS-520. This includes key steps like regioselective cycloaddition and chemoselective hydrolysis, significant for preclinical toxicological studies (Hou et al., 2016).

Topical Activity in Visual Impairment

- Derivatives of 1,2,4-oxadiazol-5-yl-acetic acids, related structurally to Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate, have shown potential in inhibiting aldose reductase, with applications in preventing cataract development in animal models when used topically (La Motta et al., 2008).

Development of Novel Synthesis Methods

- Research has been conducted on developing new methods for synthesizing compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, which is structurally related to Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate. These methods are crucial for the preparation of aromatic acids and related compounds (Tkachuk et al., 2020).

Medicinal Chemistry Applications

- In medicinal chemistry, 1,2,4-oxadiazoles like Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate are of interest due to their potential biological activities. They have been explored for various pharmacological properties, including antibacterial and anticancer activities, and as enzyme inhibitors (Mulwad & Chaskar, 2006).

Crystal Structure Analysis

- Structural studies of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, provide valuable insights into the molecular arrangement and interactions, which are essential for understanding the chemical properties and potential applications of these compounds (Li et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3.C2H2O4/c21-15(22-11-12-4-2-1-3-5-12)10-20-8-14(9-20)17-18-16(19-23-17)13-6-7-13;3-1(4)2(5)6/h1-5,13-14H,6-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHCHTMBNZCEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)OCC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3011012.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)

![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)